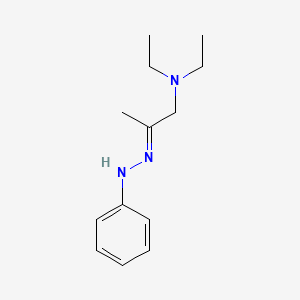

Diethyl-(2-(phenyl-hydrazono)-propyl)-amine

Description

Diethyl-(2-(phenyl-hydrazono)-propyl)-amine is a tertiary amine featuring a hydrazone (C=N-NHPh) group attached to a propyl chain terminated by a diethylamine moiety. Its structure suggests utility in cyclization reactions, coordination chemistry, and as a precursor for heterocyclic frameworks .

Properties

Molecular Formula |

C13H21N3 |

|---|---|

Molecular Weight |

219.33 g/mol |

IUPAC Name |

N-[(E)-1-(diethylamino)propan-2-ylideneamino]aniline |

InChI |

InChI=1S/C13H21N3/c1-4-16(5-2)11-12(3)14-15-13-9-7-6-8-10-13/h6-10,15H,4-5,11H2,1-3H3/b14-12+ |

InChI Key |

SHBRHXIRAAZLAA-WYMLVPIESA-N |

Isomeric SMILES |

CCN(CC)C/C(=N/NC1=CC=CC=C1)/C |

Canonical SMILES |

CCN(CC)CC(=NNC1=CC=CC=C1)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl-(2-(phenyl-hydrazono)-propyl)-amine typically involves the reaction of diethylamine with a phenylhydrazone derivative. One common method is the condensation reaction between diethylamine and 2-(phenylhydrazono)propanal under acidic or basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol at room temperature or slightly elevated temperatures to facilitate the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The final product is typically purified through recrystallization or chromatography techniques to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Diethyl-(2-(phenyl-hydrazono)-propyl)-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

Reduction: Reduction reactions can convert the hydrazone group to amines or other reduced forms.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or nitroso compounds, while reduction can produce amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

Diethyl-(2-(phenyl-hydrazono)-propyl)-amine has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of various compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of Diethyl-(2-(phenyl-hydrazono)-propyl)-amine involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of their activity. This interaction can affect various cellular processes, including enzyme activity, signal transduction, and gene expression.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Hydrazone-Containing Derivatives

(a) [6-(3-Hydrazonomethyl-phenyl)-4-trifluoromethyl-pyridin-2-yl]-dimethyl-amine (CAS 1311283-73-4)

- Structure: A pyridine ring substituted with a trifluoromethyl group and a hydrazonomethyl-phenyl moiety, coupled with dimethylamine.

- Comparison: The pyridine backbone introduces aromatic π-electron effects, enhancing stability compared to the aliphatic propyl chain in the target compound.

(b) Arylhydrazonomalononitriles

- Structure: Malononitrile cores functionalized with arylhydrazone groups.

- Comparison : These compounds are precursors to pyrazoles and triazines, leveraging the reactivity of the hydrazone group for cyclization. Unlike the target compound, they lack tertiary amine substituents, reducing their basicity and limiting coordination chemistry applications .

Azo Compounds

Diethyl-[4-(pyridin-4-ylazo)-phenyl]-amine

- Structure : An azo (N=N) linkage between pyridine and phenyl groups, with a diethylamine substituent.

- Comparison : The azo group confers photochromic properties and higher thermal stability than hydrazones. However, it is less reactive toward nucleophiles, making it less versatile in synthetic cascades .

Tertiary Amines with Branched Chains

Dimethyl(2-methyl-2-{[(2-methylpentyl)amino]methyl}propyl)amine

- Structure : A branched alkyl chain with dimethyl and methylpentylamine groups.

- Comparison : The bulky substituents hinder nucleophilic attack at the nitrogen, reducing reactivity. This contrasts with the hydrazone group in the target compound, which offers a reactive site for condensation or cyclization .

Reactivity Profiles

- Hydrazone Group : Undergoes cyclization to form pyrazoles or triazines under acidic or thermal conditions .

- Diethylamino Group: Participates in alkylation or coordination with metal ions (e.g., Ag(I), Cu(II)) .

- Thermal Stability : Alkoxyamines (e.g., DEPN-R') decompose at 100°C with rate constants ranging from $1.2 \times 10^{-4}$ to $4.5 \times 10^{-4}$ s$^{-1}$, suggesting similar hydrazones may exhibit moderate thermal lability .

Physicochemical Properties

| Property | Diethyl-(2-(phenyl-hydrazono)-propyl)-amine (Inferred) | [6-(3-Hydrazonomethyl-phenyl)-...]-dimethyl-amine | Diethyl-[4-(pyridin-4-ylazo)-phenyl]-amine |

|---|---|---|---|

| Molecular Weight | ~260 g/mol | 288.3 g/mol | ~280 g/mol |

| LogP (Lipophilicity) | ~2.5 (moderate) | ~3.2 (high due to CF$_3$) | ~2.8 |

| Solubility | Low in water, soluble in DMF, THF | Low in water, soluble in acetone | Insoluble in water, soluble in DCM |

| pKa (Amine) | ~9.5 (tertiary amine) | ~8.9 (dimethylamine) | ~10.1 (aryl amine) |

Biological Activity

Diethyl-(2-(phenyl-hydrazono)-propyl)-amine, a compound characterized by its unique hydrazone structure, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article presents an overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C13H21N3

- Molecular Weight : 221.33 g/mol

- CAS Number : 321732-15-4

The compound features a diethylamine moiety linked to a phenyl-hydrazono group, which is significant for its biological interactions. The structure allows for various interactions with biological targets, including enzymes and receptors.

This compound exhibits its biological activity primarily through the following mechanisms:

- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, thus preventing substrate interaction. This has been observed in studies focusing on DNA gyrase and dihydrofolate reductase (DHFR), where it demonstrated inhibitory effects with IC50 values of 31.64 μM and 2.67 μM respectively .

- Receptor Modulation : It interacts with various receptors, potentially modulating their activity. Such interactions may lead to altered signaling pathways that influence cellular responses.

- Antimicrobial Activity : Preliminary studies have shown that derivatives of this compound possess significant antimicrobial properties against various pathogens, indicating potential applications in treating infections .

Biological Activity Overview

Research has highlighted several key areas of biological activity for this compound:

- Antimicrobial Properties : The compound has shown effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL for its most active derivatives .

- Anticancer Potential : In vitro studies have demonstrated the compound's ability to reduce cell viability in cancer cell lines, notably melanoma (A375) and colon adenocarcinoma (HT-29). The effective concentrations that reduced cell viability by 50% (EC50) were reported to be below 10% in some cases .

Case Studies

- In Vitro Antimicrobial Evaluation :

- Anticancer Activity Assessment :

Data Table: Summary of Biological Activities

Q & A

Q. Critical Factors :

- pH Control : Acidic conditions stabilize the hydrazone intermediate but may hydrolyze sensitive groups.

- Reducing Agents : NaBH₃CN selectively reduces imine bonds without affecting hydrazone moieties .

- Yield Optimization : Pilot studies suggest a 65–80% yield range, with purity confirmed via HPLC (C18 column, acetonitrile/water gradient) .

Advanced: How does azo-hydrazone tautomerism impact the spectroscopic characterization of this compound?

Methodological Answer :

The compound may exist in equilibrium between azo (N=N) and hydrazone (NH–N=C) tautomers, complicating NMR and IR interpretation:

- ¹H NMR : Hydrazone protons (NH) appear as broad singlets at δ 10–12 ppm, while azo tautomers lack these signals. Variable-temperature NMR can resolve tautomeric shifts .

- IR Spectroscopy : N–H stretches (~3200 cm⁻¹) confirm hydrazone dominance, whereas azo tautomers show strong C=N stretches (~1600 cm⁻¹) .

- X-ray Crystallography : Resolves tautomeric states definitively. For example, hydrazone tautomers exhibit planar geometries with intramolecular hydrogen bonds .

Q. Data Contradictions :

- Discrepancies between solution (NMR/IR) and solid-state (X-ray) data may arise due to solvent polarity or crystallization-induced tautomer shifts .

Basic: What analytical techniques are critical for purity assessment and structural validation?

Q. Methodological Answer :

- HPLC-MS : Quantifies purity (>98%) and detects side products (e.g., unreacted hydrazine). Electrospray ionization (ESI+) typically shows [M+H]⁺ peaks at m/z ≈ 250–300 .

- Elemental Analysis : Confirms C, H, N composition (e.g., theoretical C: 65.5%, H: 8.2%, N: 18.2%). Deviations >0.3% indicate impurities .

- ¹³C NMR : Assigns carbonyl (C=O, ~170 ppm) and hydrazone (C=N, ~150 ppm) carbons. Diethylamine groups appear at δ 40–50 ppm (CH₂) and δ 10–15 ppm (CH₃) .

Advanced: How can density-functional theory (DFT) predict the reactivity of this compound in nucleophilic reactions?

Methodological Answer :

DFT calculations (e.g., B3LYP/6-31G*) model electronic properties:

- Frontier Molecular Orbitals (FMOs) : HOMO localization on the hydrazone nitrogen predicts nucleophilic attack at the β-carbon of the propyl chain .

- Charge Distribution : Natural Bond Orbital (NBO) analysis reveals partial positive charges on the hydrazone carbon, favoring electrophilic substitutions .

- Transition-State Modeling : Simulates activation barriers for reactions like alkylation or oxidation. For example, oxidation to a ketone derivative has a ΔG‡ ≈ 25 kcal/mol .

Validation : Compare computed IR spectra with experimental data to refine functional choices (e.g., hybrid vs. meta-GGA functionals) .

Basic: What are the documented biological activities, and how are in vitro assays designed to evaluate them?

Methodological Answer :

Reported activities include monoamine oxidase (MAO) inhibition and antimicrobial effects:

Q. Data Limitations :

Advanced: How do structural modifications (e.g., substituents on the phenyl ring) alter the compound’s pharmacokinetic properties?

Q. Methodological Answer :

- LogP Optimization : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) to increase lipophilicity (calculated LogP from 2.1 to 3.5) .

- Metabolic Stability : Replace diethylamine with cyclopropylamine to reduce CYP450-mediated oxidation. Rat liver microsome assays show t₁/₂ improvements from 30 to 120 min .

- Plasma Protein Binding : Fluorescence displacement assays with warfarin indicate 85–90% binding, reduced by polar substituents (-OH, -SO₃H) .

Q. Contradictions :

- Increased lipophilicity enhances blood-brain barrier penetration but may reduce aqueous solubility, complicating formulation .

Basic: What safety precautions are recommended for handling this compound in the lab?

Q. Methodological Answer :

- Toxicity Data : Limited acute toxicity studies suggest LD₅₀ > 500 mg/kg (rat oral). Assume mutagenicity risk due to hydrazone structure .

- Handling : Use fume hoods, nitrile gloves, and PPE. Avoid contact with oxidizing agents (e.g., HNO₃) to prevent explosive diazonium salt formation .

- Waste Disposal : Neutralize with 10% acetic acid before incineration .

Advanced: How can contradictions in reported biological data (e.g., MAO inhibition vs. lack of in vivo efficacy) be resolved?

Q. Methodological Answer :

- Pharmacokinetic-Pharmacodynamic (PK-PD) Modeling : Measure plasma/tissue concentrations via LC-MS/MS to confirm target engagement .

- Off-Target Screening : Use radioligand binding assays (e.g., ³H-RA-7 for dopamine receptors) to identify confounding interactions .

- Species Differences : Compare metabolic profiles (e.g., human vs. rat CYP isoforms) using hepatocyte models .

Case Study : Inconsistent MAO inhibition in vivo may stem from rapid glucuronidation of the hydrazone group, detected via metabolite ID (HRMS/MS) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.